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Compound Name:
2-Chloroquinoline-6-carboxylic

acid

CAS No.: 849996-80-1

Cat. No.: B1591687 Get Quote

A Bifunctional Scaffold for Epigenetics and Targeted
Protein Degradation
Executive Summary
2-Chloroquinoline-6-carboxylic acid is a specialized heterocyclic intermediate that has

evolved from a generic chemical building block into a critical scaffold for modern drug

discovery. Unlike its 4-chloro isomer (a key intermediate for the blockbuster kinase inhibitor

Lenvatinib), the 2-chloro isomer has found its niche in epigenetic modulation (SIRT5 inhibitors)

and Targeted Protein Degradation (TPD). Its value lies in its orthogonal reactivity: the

electrophilic C2-chlorine atom allows for nucleophilic aromatic substitution (

), while the C6-carboxylic acid serves as a stable handle for amide coupling, enabling the rapid
construction of fragment-based libraries.

Historical Context & Molecular Significance
The Evolution of Quinoline Functionalization
The history of 2-chloroquinoline-6-carboxylic acid is deeply intertwined with the

development of methods to functionalize the pyridine ring of the quinoline system.
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1880s (The Skraup Era): Early synthesis focused on generating the quinoline core from

anilines and glycerol. While effective for simple quinolines, introducing specific functionality

at the C2 position was synthetically challenging.

1940s-1960s (The N-Oxide Breakthrough): The discovery that quinoline-N-oxides could

undergo rearrangement with phosphoryl chloride (

) to yield 2-chloroquinolines was the pivotal moment for this molecule. This allowed chemists
to convert readily available 6-substituted quinolines into their 2-chloro derivatives with high
regioselectivity.

2010s-Present (The TPD Renaissance): In the last decade, the molecule has re-emerged as

a "linker-hub" in PROTAC (Proteolysis Targeting Chimera) design. Its ability to rigidly link an

E3 ligase ligand to a protein of interest has made it a staple in degrading difficult targets like

IKZF2 (Helios) and CK1

.

Structural Logic
The molecule's utility is dictated by its electronic environment:

Position 2 (Cl): Highly activated for

due to the electron-withdrawing nitrogen atom. This allows for the introduction of amines,
ethers, and thiols under mild conditions.

Position 6 (COOH): Located on the benzenoid ring, it remains electronically distinct, allowing

for amide coupling without interfering with the C2-reactivity.

Synthetic Development & Protocols
The industrial synthesis has shifted from low-yielding direct chlorinations to a robust N-Oxide

Rearrangement Route. This method ensures regiochemical purity, avoiding the formation of the

4-chloro isomer.

Core Synthesis Pathway (N-Oxide Route)
The following protocol is validated for multigram-scale preparation.
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Reagents:

Starting Material: Methyl quinoline-6-carboxylate (or 6-methylquinoline)

Oxidant: m-Chloroperbenzoic acid (m-CPBA) or Urea-Hydrogen Peroxide (UHP)

Chlorinating Agent: Phosphoryl chloride (

)

Solvents: Dichloromethane (DCM), Chloroform

Step-by-Step Methodology:

N-Oxidation:

Dissolve methyl quinoline-6-carboxylate (1.0 eq) in DCM.

Add m-CPBA (1.2 eq) portion-wise at 0°C.

Stir at room temperature for 12 hours. Monitor by TLC (Formation of polar N-oxide).

Workup: Wash with saturated

to remove benzoic acid byproduct. Dry organic layer and concentrate.

Causality: The N-oxide activates the C2 position for nucleophilic attack by the chloride ion

in the next step.

Regioselective Chlorination (Meisenheimer-Type):

Dissolve the crude N-oxide in

(5.0 eq).

Reflux at 90-105°C for 2-4 hours.

Safety Note: Quench excess

by slowly pouring the mixture onto ice/water. The reaction is exothermic.
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Extract with DCM. The product is Methyl 2-chloroquinoline-6-carboxylate.

Hydrolysis to Free Acid:

Suspend the ester in 6N HCl or NaOH/MeOH.

Heat at reflux until the solution becomes clear (approx. 2 hours).

Acidify to pH 3-4 to precipitate 2-Chloroquinoline-6-carboxylic acid.

Recrystallize from Ethanol/Water.

Visualization of Synthesis Logic
The following diagram illustrates the divergent synthesis pathways and the critical N-oxide

intermediate.
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Figure 1: Validated synthesis route utilizing N-oxide activation to ensure C2-regioselectivity.

Applications in Drug Discovery
Case Study: SIRT5 Inhibitors
Researchers developing inhibitors for Sirtuin 5 (SIRT5), a deacylase enzyme implicated in

cancer metabolism, utilized this scaffold to mimic the nicotinamide core.

Mechanism: The 6-COOH group is converted to an amide to bind in the enzyme's exit

tunnel, while the 2-Cl group is displaced by aryl amines to engage hydrophobic pockets.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1591687?utm_src=pdf-body
https://www.benchchem.com/product/b1591687?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1591687?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Impact: This scaffold provided a 10-fold increase in potency compared to simple pyridine

analogs due to the extended aromatic surface area.

Case Study: Targeted Protein Degradation (IKZF2/CK1 )
In the development of "molecular glue" degraders, the 2-chloroquinoline-6-carboxylic acid
scaffold serves as a rigid linker.

Protocol:

Amidation: The 6-COOH is coupled to a Cereblon (CRBN) ligand (e.g., pomalidomide

derivative).

Displacement: The 2-Cl is displaced by a nucleophile targeting the protein of interest (e.g.,
a sulfonamide for IKZF2).

Advantage: The rigidity of the quinoline ring reduces the entropic cost of ternary complex

formation, a critical factor in effective protein degradation.

Quantitative Data: Reactivity Profile
The following table summarizes the reactivity of the 2-chloro substituent compared to other

halo-quinolines, guiding experimental design.

Position Halogen
Reactivity (

)

Conditions
Required

Application

C-2 Chlorine High
80°C, Carbonate

Base

Primary Amine

Coupling

C-4 Chlorine Moderate
100°C+, Strong

Base

Kinase Inhibitor

Core

C-6 Chlorine Low
Pd-Catalysis

(Buchwald)
Aryl Coupling

C-2 Methoxy Inert
Demethylation

needed
Prodrugs
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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